molecular formula C23H25N3O3 B4617739 5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide

5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B4617739
M. Wt: 391.5 g/mol
InChI Key: CAZXLKGFQMPXHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been extensively studied. For example, Devi, Bishnoi, and Fatma (2020) investigated the synthesis and spectroscopic properties of a similar pyrrolidine-3-carboxylic acid derivative using quantum chemical methods (Devi, Bishnoi, & Fatma, 2020). This study highlights the complexity and the detailed approach required for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure has been elucidated using various spectroscopic techniques. The study by Devi et al. (2020) used FT-IR, NMR, and UV techniques to investigate the compound's structure, providing insights into its molecular geometry, electron distribution, and chemical environment (Devi, Bishnoi, & Fatma, 2020).

Chemical Reactions and Properties

Research on similar compounds has shown interesting chemical reactions and properties. For instance, the generation of cyclopenta[c]piperidines from adducts highlights the compound's reactivity and potential for creating diverse chemical structures (Wu et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The structure and conformation study of a solvated related compound by Banerjee et al. (2002) provides valuable data on how molecular conformation affects physical properties (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are essential for its application in various fields. The study by Devi et al. (2018) on the synthesis and biological evaluation of novel pyrrolidine-3-carboxylic acid analogs sheds light on the chemical versatility and potential applications of such compounds (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Analysis

The compound 5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide has been analyzed for its spectroscopic properties using various techniques such as FT-IR, NMR, and UV. These studies were complemented by quantum chemical methods to assess properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential. Such detailed analysis provides insights into the molecular structure and behavior of the compound, useful in the development of materials and drugs (Devi, Bishnoi, & Fatma, 2020).

Potential Antibacterial Applications

Research into derivatives of this compound, specifically focusing on its potential as an antibacterial agent, has shown moderate to good activity against various gram-positive and gram-negative bacteria. This suggests its utility in the development of new antibacterial drugs, providing a foundation for further pharmacological studies (Devi et al., 2018).

Molecular Structure and Conformation

Studies have also been conducted on the crystal structure and molecular conformation of related solvated compounds, shedding light on the intermolecular interactions and the solid-state behavior. This research is crucial for understanding the material characteristics that could influence its application in drug formulation and material science (Banerjee et al., 2002).

Enantioselective Syntheses

The compound and its derivatives have been explored in the context of enantioselective syntheses, where chiral sulfur ylides react with hemiaminals to produce functionalized pyrrolidines and piperidines. This approach is significant for the synthesis of bioactive molecules and pharmaceuticals, offering a pathway to obtain compounds with high enantioselectivity and potential pharmacological applications (Kokotos & Aggarwal, 2006).

properties

IUPAC Name

5-oxo-1-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-21-15-18(16-26(21)20-7-3-1-4-8-20)22(28)24-19-11-9-17(10-12-19)23(29)25-13-5-2-6-14-25/h1,3-4,7-12,18H,2,5-6,13-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZXLKGFQMPXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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